molecular formula C8H14N6O3S3 B009646 Famotidine sulfamoyl propanamide CAS No. 106433-44-7

Famotidine sulfamoyl propanamide

Cat. No. B009646
M. Wt: 338.4 g/mol
InChI Key: BPCROVNHEMFQOD-UHFFFAOYSA-N
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Description

Famotidine sulfamoyl propanamide is a histamine H2-receptor antagonist that inhibits stomach acid production . It is commonly used in the treatment of peptic ulcer disease and gastroesophageal reflux disease . Famotidine belongs to the group of medicines known as histamine H2-receptor antagonists or H2-blockers . It works by decreasing the amount of acid produced by the stomach .


Molecular Structure Analysis

The molecular formula of Famotidine sulfamoyl propanamide is C8H14N6O3S3 . Its exact mass is 338.03 and its molecular weight is 338.420 .


Physical And Chemical Properties Analysis

Famotidine sulfamoyl propanamide has a molecular formula of C8H14N6O3S3, an exact mass of 338.03, and a molecular weight of 338.420 . More research would be needed to provide a detailed analysis of its physical and chemical properties.

Scientific Research Applications

  • Treatment of Stomach Disorders : Famotidine shows effectiveness in treating stomach ulcers, erosive esophagitis, and gastroesophageal reflux disease. Its novel sulphoxide prodrug form improves aqueous solubility, enhancing its therapeutic potential (Vijayaraj, Omshanthi, Anitha, & Sampath Kumar, 2014).

  • H2-Receptor Antagonist Activity : It acts as a potent H2-receptor antagonist, making it a valuable antiulcer agent. Famotidine's structural and functional properties have been elucidated through NMR spectroscopy, aiding its use in peptic ulcers and Zollinger-Ellison syndrome treatment (Yanagisawa, Hirata, & Ishii, 1987); (Barańska, Czarniecki, & Proniewicz, 2001).

  • Pharmacokinetics : The drug exhibits a biexponential decay profile, with its clearance reduced in patients with renal insufficiency and the elderly. This necessitates reduced maintenance dosages (Echizen & Ishizaki, 1991).

  • COVID-19 Treatment : Famotidine's role in COVID-19 treatment is under investigation. While one study found no significant reduction in mortality in hospitalized COVID-19 patients, another study reported improved clinical outcomes in such patients (Chiu et al., 2021); (Freedberg et al., 2020).

  • Preventing NSAID-Induced Ulcers : It significantly reduces the incidence of gastric and duodenal ulcers in arthritis patients receiving long-term NSAID therapy (Taha et al., 1996).

  • Psychiatric Applications : Famotidine may improve symptoms in chronic schizophrenia, suggesting a potential role of histamine in the disease (Prell, Rosse, & Deutsch, 1996).

  • Antibacterial Potential : It inhibits carbonic anhydrases in both humans and Helicobacter pylori, indicating a potential novel mechanism for antibacterial drug development (Angeli, Ferraroni, & Supuran, 2018).

  • Tolerability and Safety : Famotidine has an excellent tolerability profile, even at high doses, for treating acid-related disorders (Howden & Tytgat, 1996).

Safety And Hazards

Before taking famotidine, individuals should inform their doctor if they have kidney or liver disease, a history of Long QT syndrome, stomach cancer or other problems, or asthma, COPD, or other breathing problems . Famotidine may be only part of a complete program of treatment that also includes changes in diet or lifestyle habits .

properties

IUPAC Name

3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N-sulfamoylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N6O3S3/c9-7(10)13-8-12-5(4-19-8)3-18-2-1-6(15)14-20(11,16)17/h4H,1-3H2,(H,14,15)(H2,11,16,17)(H4,9,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCROVNHEMFQOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CSCCC(=O)NS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N6O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40147600
Record name Famotidine sulfamoyl propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Famotidine sulfamoyl propanamide

CAS RN

106433-44-7
Record name Famotidine sulfamoyl propanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106433447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Famotidine sulfamoyl propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FAMOTIDINE SULFAMOYL PROPANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V359F2S9X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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